molecular formula C8H7ClN2O B1593128 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 1015610-07-7

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B1593128
CAS No.: 1015610-07-7
M. Wt: 182.61 g/mol
InChI Key: XRAYGQBBYROBPT-UHFFFAOYSA-N
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Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of 4-chloropyridine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chloro or methanol positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-one

  • Reduction: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylmethane

  • Substitution: Various substituted pyrrolopyridines

Scientific Research Applications

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Studied for its therapeutic potential in various diseases, including cancer and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is similar to other halogenated pyrrolopyridines, such as 4-bromopyrrolo[2,3-b]pyridin-5-ylmethanol and 4-fluoropyrrolo[2,3-b]pyridin-5-ylmethanol . its unique chloro substituent imparts distinct chemical and biological properties, making it a valuable compound in its own right.

Comparison with Similar Compounds

  • 4-Bromopyrrolo[2,3-b]pyridin-5-ylmethanol

  • 4-Fluoropyrrolo[2,3-b]pyridin-5-ylmethanol

  • 4-Iodopyrrolo[2,3-b]pyridin-5-ylmethanol

Properties

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAYGQBBYROBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640164
Record name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-07-7
Record name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Reactant of Route 2
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
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(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Reactant of Route 4
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Reactant of Route 5
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Reactant of Route 6
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(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

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